molecular formula C19H15BrN4 B11457085 2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11457085
M. Wt: 379.3 g/mol
InChI Key: RCQKKVSHVOQLCL-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromopyridine with 2-methylphenyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[1,2-a]pyrazine oxides.

    Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives with various functional groups.

Scientific Research Applications

2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrimidines: Contain a pyrimidine ring and exhibit similar reactivity and biological activities.

Uniqueness

2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to the presence of both bromophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C19H15BrN4

Molecular Weight

379.3 g/mol

IUPAC Name

2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C19H15BrN4/c1-13-5-2-3-8-16(13)22-19-18(14-6-4-7-15(20)11-14)23-17-12-21-9-10-24(17)19/h2-12,22H,1H3

InChI Key

RCQKKVSHVOQLCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

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